3-乙酰氨基-4-硝基邻苯二甲酸酐

描述

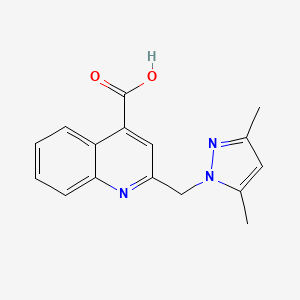

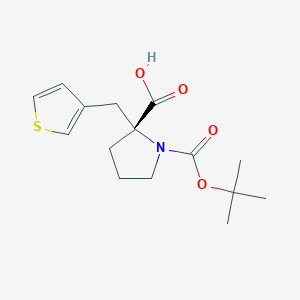

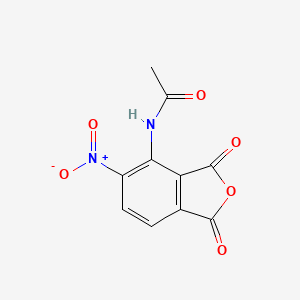

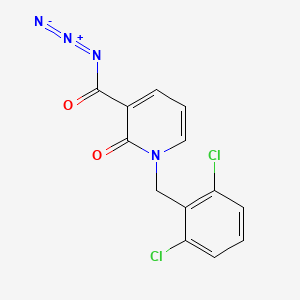

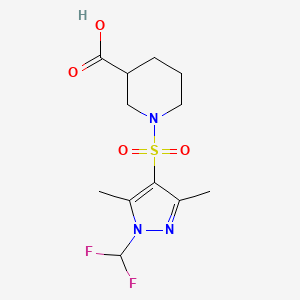

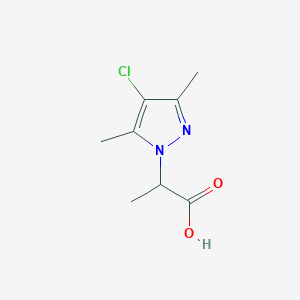

Molecular Structure Analysis

The molecular structure of 3-Acetamido-4-nitrophthalic anhydride can be represented by the SMILES notation: O=C©NC1=C2C(C(OC2=O)=O)=CC=C1N+=O . The InChI Key is LJBUHBUTQGVGLE-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

3-Acetamido-4-nitrophthalic anhydride is a light yellow powder . It is soluble in DMSO . It is stable for at least 2 years after receipt when stored at +4°C .科学研究应用

合成和化学性质

3-乙酰氨基-4-硝基邻苯二甲酸酐衍生自硝基邻苯二甲酸酐,在化学合成中发挥着重要作用。它被用作各种化合物的中间体。Corrie 和 Craik(1994 年)的一项研究描述了与硝基邻苯二甲酸酐密切相关的苯甲酰硝基苯甲酸酯如何用于合成在光谱学中很有用的乙酰氨基若丹明(Corrie 和 Craik,1994 年)。Garcia-Castro 等人(2014 年)专注于硝基邻苯二甲酸酐异构体的热化学性质,深入了解它们的稳定性和反应性,这对于它们在合成中的应用至关重要(García-Castro 等,2014 年)。

在聚合物化学中的应用

在聚合物化学中,硝基邻苯二甲酸酐的衍生物(如 3-乙酰氨基-4-硝基邻苯二甲酸酐)被用作单体来生产高性能聚合物。Theis 和 Ritter(2012 年)展示了在微波辅助聚合中使用 3-氨基邻苯二甲酸酐,从而形成线性和环状聚合物(Theis 和 Ritter,2012 年)。Patel 和 Patel(2007 年)探索了使用硝基邻苯二甲酸酐合成聚(醚-酰亚胺),强调了它在先进材料科学中的作用(Patel 和 Patel,2007 年)。

分析和材料科学应用

硝基邻苯二甲酸酐衍生物在分析和材料科学中也有价值。Casellato 等人(1977 年)研究了硝基邻苯二甲酸酐的电荷转移配合物,突出了它们的的选择性配合性质,这在材料科学和分析化学中至关重要(Casellato 等,1977 年)。这项研究有助于了解 3-乙酰氨基-4-硝基邻苯二甲酸酐如何在各种化学环境中相互作用。

安全和危害

3-Acetamido-4-nitrophthalic anhydride may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with protective gloves, eye protection, and face protection . It should be used only outdoors or in a well-ventilated area . If it comes into contact with skin or eyes, it should be washed off with plenty of water .

作用机制

Target of Action

3-Acetamido-4-nitrophthalic anhydride is primarily used as a building block or intermediate for the synthesis of diaminofluorescein derivatives . Diaminofluorescein derivatives are commonly used in biological research as fluorescent probes, which can bind to specific targets and emit fluorescence, allowing researchers to visualize and track these targets within biological systems .

Mode of Action

This moiety can interact with its targets, leading to changes in fluorescence that can be detected and measured .

Biochemical Pathways

The specific biochemical pathways affected by 3-Acetamido-4-nitrophthalic anhydride would depend on the particular diaminofluorescein derivative that it is used to synthesize and the targets of that derivative. Diaminofluorescein derivatives are often used to study various cellular processes, including signal transduction, gene expression, and protein function .

Pharmacokinetics

The pharmacokinetics of 3-Acetamido-4-nitrophthalic anhydride, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well-studied. As a chemical intermediate, it is typically used in controlled laboratory settings rather than administered in vivo. Its bioavailability would likely depend on the specific conditions of its use, including the solvent used and the method of administration .

Result of Action

The result of the action of 3-Acetamido-4-nitrophthalic anhydride is the synthesis of diaminofluorescein derivatives. These derivatives can bind to their targets and emit fluorescence, providing a powerful tool for visualizing and studying various biological processes .

Action Environment

The action of 3-Acetamido-4-nitrophthalic anhydride can be influenced by various environmental factors. For example, it is soluble in DMSO , which can affect its reactivity and stability. Additionally, it should be protected from light and moisture, and it is stable for at least 2 years when stored at +4°C . These factors can all influence the efficacy of 3-Acetamido-4-nitrophthalic anhydride in the synthesis of diaminofluorescein derivatives.

生化分析

Biochemical Properties

3-Acetamido-4-nitrophthalic anhydride plays a significant role in biochemical reactions, particularly in the synthesis of fluorescent derivatives. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the synthesis of diaminofluorescein derivatives, which are important for detecting nitric oxide in biological systems . The interactions between 3-Acetamido-4-nitrophthalic anhydride and these biomolecules are primarily based on its ability to form stable complexes and undergo specific chemical transformations.

Cellular Effects

3-Acetamido-4-nitrophthalic anhydride has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s role in the synthesis of diaminofluorescein derivatives allows it to be used in fluorescence microscopy to study cellular processes involving nitric oxide . This can lead to insights into how cells respond to different stimuli and regulate their metabolic activities.

Molecular Mechanism

The molecular mechanism of 3-Acetamido-4-nitrophthalic anhydride involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to form specific interactions with target molecules, leading to the desired biochemical outcomes . For instance, its role in the synthesis of diaminofluorescein derivatives involves specific chemical reactions that result in the formation of fluorescent compounds.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Acetamido-4-nitrophthalic anhydride change over time. The compound is stable for at least two years when stored at +4°C, protected from light and moisture . Over time, its stability and degradation can influence its long-term effects on cellular function. In in vitro and in vivo studies, the compound’s stability ensures consistent results, making it a reliable reagent for biochemical research.

Dosage Effects in Animal Models

The effects of 3-Acetamido-4-nitrophthalic anhydride vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses could lead to significant biochemical changes. It is important to determine the threshold effects and any toxic or adverse effects at high doses to ensure safe and effective use in research . Studies on dosage effects help in understanding the compound’s pharmacokinetics and pharmacodynamics.

Metabolic Pathways

3-Acetamido-4-nitrophthalic anhydride is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its chemical transformations. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic activity of cells . Understanding the metabolic pathways of this compound is crucial for its application in biochemical research and drug development.

Transport and Distribution

The transport and distribution of 3-Acetamido-4-nitrophthalic anhydride within cells and tissues are essential for its biochemical activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific cellular compartments can influence its effectiveness and specificity in biochemical reactions.

Subcellular Localization

The subcellular localization of 3-Acetamido-4-nitrophthalic anhydride is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function . Understanding its subcellular localization is important for optimizing its use in biochemical assays and experiments.

属性

IUPAC Name |

N-(5-nitro-1,3-dioxo-2-benzofuran-4-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O6/c1-4(13)11-8-6(12(16)17)3-2-5-7(8)10(15)18-9(5)14/h2-3H,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJBUHBUTQGVGLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC2=C1C(=O)OC2=O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2E)-3-(1-methylpyrrolidin-2-yl)prop-2-en-1-yl]morpholine](/img/structure/B3039081.png)

![[3,4-Bis(4-methoxyphenyl)pyrazol-1-yl]-(4-bromophenyl)methanone](/img/structure/B3039084.png)

![3-[(4-Chlorobenzyl)sulfinyl]-1,2-propanediol](/img/structure/B3039085.png)

![1-(4-[1,1'-biphenyl]-4-yl-1,3-thiazol-2-yl)-4-(3-thienyl)-1H-pyrazol-5-amine](/img/structure/B3039090.png)

![2-[(3aR)-1-acetyl-3a-methyl-5-oxooctahydropyrrolo[2,3-b]pyrrol-2-yl]phenyl 3-(2-chlorophenyl)-4-isoxazolecarboxylate](/img/structure/B3039091.png)

![4-[5-[(4-Fluorophenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]-2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole](/img/structure/B3039092.png)